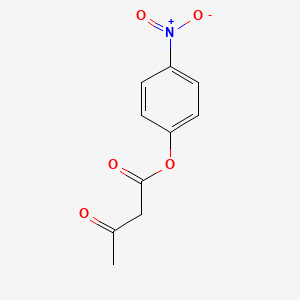
Butanoic acid, 3-oxo-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-oxo-, 4-nitrophenyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from butanoic acid and 4-nitrophenol, making it a unique compound with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 4-nitrophenyl ester typically involves the esterification of butanoic acid with 4-nitrophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+4-nitrophenolH2SO4Butanoic acid, 3-oxo-, 4-nitrophenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-oxo-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 4-nitrophenol in the presence of a strong acid or base.
Reduction: The nitro group in the ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Butanoic acid and 4-nitrophenol.
Reduction: Butanoic acid, 3-oxo-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-oxo-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-oxo-, 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release butanoic acid and 4-nitrophenol, which may interact with various biological pathways. The nitro group can also be reduced to an amino group, potentially altering its biological activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-oxo-, propyl ester: Similar ester with a propyl group instead of a 4-nitrophenyl group.
Butanoic acid, 3-oxo-, butyl ester: Similar ester with a butyl group.
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar ester with a 2-methylpropyl group.
Uniqueness
Butanoic acid, 3-oxo-, 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and physical properties. The nitro group can participate in various reactions, making this ester versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
29816-97-5 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-oxobutanoate |
InChI |
InChI=1S/C10H9NO5/c1-7(12)6-10(13)16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DVMIJADCZHWVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


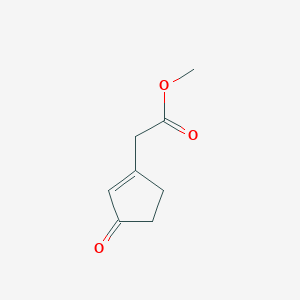
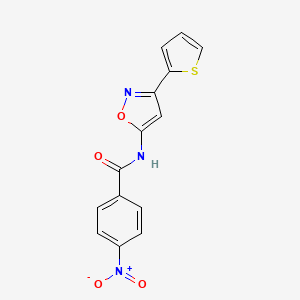
![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
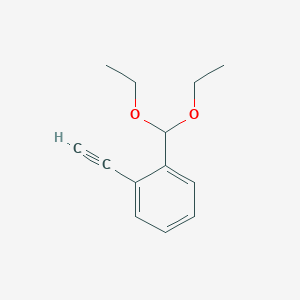
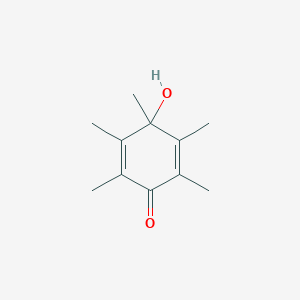
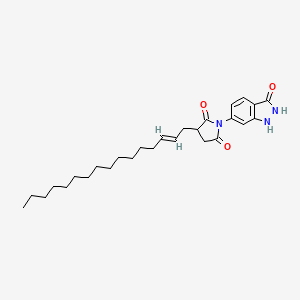
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
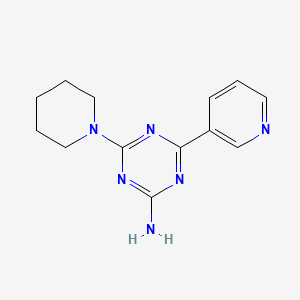
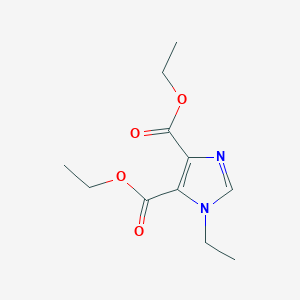
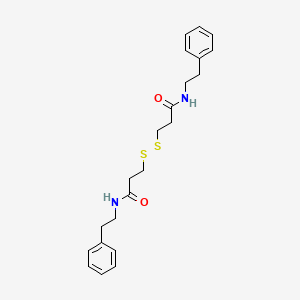
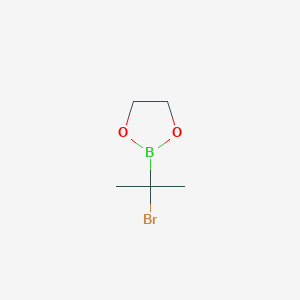
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
